molecular formula C17H18N2O B11474170 1-(1H-indol-4-yl)-N-(4-methoxybenzyl)methanamine

1-(1H-indol-4-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B11474170
M. Wt: 266.34 g/mol
InChI Key: SZBLRIXDRQFHHM-UHFFFAOYSA-N
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Description

[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is a compound that features an indole moiety and a methoxyphenyl group. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE typically involves the condensation of indole derivatives with methoxyphenyl derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular .

Chemical Reactions Analysis

Types of Reactions

[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry

In chemistry, [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is used as a building block for synthesizing more complex molecules. Its indole moiety is crucial for constructing heterocyclic compounds .

Biology

Biologically, indole derivatives are known for their antiviral, anticancer, and antimicrobial properties. They interact with various biological targets, making them valuable in drug discovery .

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic effects. They are investigated for treating diseases such as cancer, HIV, and bacterial infections .

Industry

Industrially, indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them versatile intermediates in various chemical processes .

Mechanism of Action

The mechanism of action of [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is unique due to its combination of an indole moiety and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-(1H-indol-4-ylmethyl)-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C17H18N2O/c1-20-15-7-5-13(6-8-15)11-18-12-14-3-2-4-17-16(14)9-10-19-17/h2-10,18-19H,11-12H2,1H3

InChI Key

SZBLRIXDRQFHHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C3C=CNC3=CC=C2

Origin of Product

United States

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